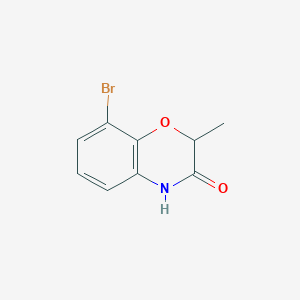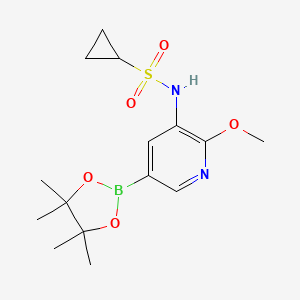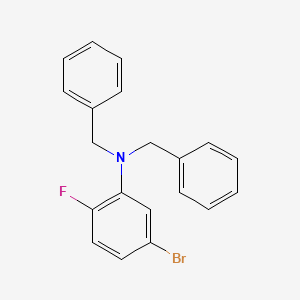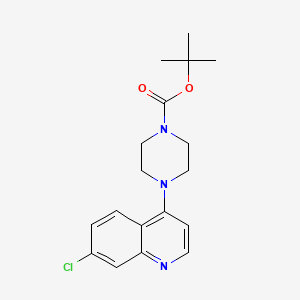
7-Chloro-4-(4-BOC-piperazino)quinoline
Descripción general
Descripción
7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 . It is used in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for 7-Chloro-4-(4-BOC-piperazino)quinoline is 1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 .Physical And Chemical Properties Analysis
7-Chloro-4-(4-BOC-piperazino)quinoline has a molecular weight of 347.84 .Aplicaciones Científicas De Investigación
Application 1: Antimicrobial Activity
- Methods of Application or Experimental Procedures : The compounds were synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
- Results or Outcomes : The most active compounds displayed Minimum Inhibitory Concentration (MIC) values in the range of 1.5 to 12.5 µg/mL. However, they displayed no antifungal activity. The length of the carbon-chain linker and electronic properties of the compounds were found to be decisive for their biological activity .
Application 2: Anti-inflammatory Potential
- Methods of Application or Experimental Procedures : The compound was tested for its anti-inflammatory potential using a mouse model with croton oil .
- Results or Outcomes : The compound was found to exhibit good anti-inflammatory potential .
Application 3: Therapeutic Potential
- Summary of the Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application or Experimental Procedures : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Application 4: Combat Peripheral Neuropathy
- Summary of the Application : 7-Chloro-4-(Phenylselanyl) Quinoline is a novel multitarget therapy to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .
- Methods of Application or Experimental Procedures : The effect of 7-Chloro-4-(Phenylselanyl) Quinoline was evaluated on pathophysiological processes involved in Paclitaxel-induced peripheral neuropathy (PIPN), such as oxidative stress, neuroinflammation, and calcium homeostasis .
- Results or Outcomes : It was observed that 7-Chloro-4-(Phenylselanyl) Quinoline reduced the mechanical and thermal hypersensitivities induced by Paclitaxel. Likewise, it reduced both anxious behavior and cognitive impairment in mice with PIPN .
Application 5: Functionalized Quinoline Motifs
- Summary of the Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application or Experimental Procedures : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Application 6: Combat Peripheral Neuropathy
- Summary of the Application : 7-Chloro-4-(Phenylselanyl) Quinoline is a novel multitarget therapy to combat peripheral neuropathy and comorbidities induced by Paclitaxel in mice .
- Methods of Application or Experimental Procedures : The effect of 7-Chloro-4-(Phenylselanyl) Quinoline was evaluated on pathophysiological processes involved in Paclitaxel-induced peripheral neuropathy (PIPN), such as oxidative stress, neuroinflammation, and calcium homeostasis .
- Results or Outcomes : It was observed that 7-Chloro-4-(Phenylselanyl) Quinoline reduced the mechanical and thermal hypersensitivities induced by Paclitaxel. Likewise, it reduced both anxious behavior and cognitive impairment in mice with PIPN .
Propiedades
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHTXDEKYWEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-BOC-piperazino)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
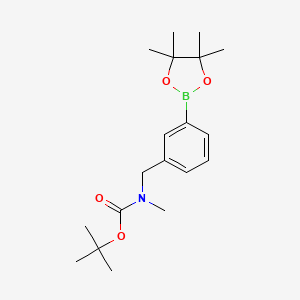
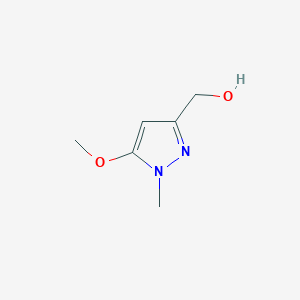

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
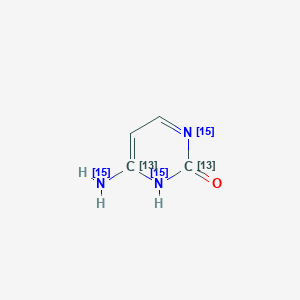

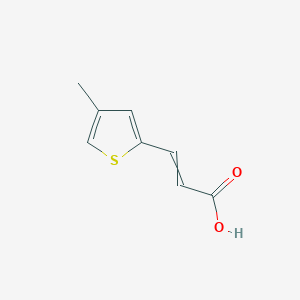
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
